Spermine(BBBH)
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Overview
Description
Spermine is a polyamine involved in cellular metabolism found in all eukaryotic cells . The precursor for the synthesis of spermine is the amino acid ornithine . It is an essential growth factor in some bacteria . Spermine is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack .
Synthesis Analysis
Spermine biosynthesis in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . This decarboxylation gives putrescine. Thereafter the enzyme spermidine synthase effects two N-alkylation by decarboxy-S-adenosyl methionine . The intermediate is spermidine .
Chemical Reactions Analysis
Spermine has been found to interact with trypsin at pH 8.0 . The thermal stability of trypsin was investigated in the presence of spermine over a temperature range (from 293 K to 353 K). Additionally, the conformational change of trypsin induced by spermine was analyzed by UV-vis absorption and fluorescence spectra .
Physical And Chemical Properties Analysis
Spermine is a solid or semisolid substance with a fishy odor or like that of semen . It has a density of 0.937 g/cm³, a melting point of 28-30°C, and a boiling point of 150°C/5 mmHg . It is soluble in chloroform, methanol, water, and lower alcohols, but insoluble in ether, benzene, and petroleum ether .
Scientific Research Applications
1. Regulating Drought Stress Responses in Plants
- Summary of Application: Spermine (Spm) has been shown to protect plants from a variety of environmental insults, including drought . It enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress .
- Methods of Application: Drought stress increases endogenous Spm in plants and exogenous application of Spm improves the plants’ ability to tolerate drought stress . The influences of enzyme activity and osmoregulation on Spm biosynthesis and metabolism are variable .
- Results or Outcomes: The application of Spm has been shown to improve the drought tolerance in plants .
2. siRNA Delivery
- Summary of Application: Spermine-based amphiphilic poly (β-amino ester)s have been synthesized for the delivery of small interfering RNA (siRNA) to therapeutically silence disease-related genes in human cells .
- Methods of Application: The polymer encapsulated siRNA quantitatively from N/P 5 on as assessed by fluorescence intercalation while maintaining optimal polyplex sizes and zeta potentials .
- Results or Outcomes: Optimized formulations mediated around 90% gene silencing in enhanced green fluorescence protein expressing H1299 cells (H1299-eGFP) as determined by flow cytometry .
3. Cancer Treatment
- Summary of Application: Spermine levels have been found to change in different human cancers, and it has potential applications in cancer treatment regimes .
- Results or Outcomes: Studies have demonstrated the prognostic value of DiAcSpm in lung cancer, colorectal cancer, and breast cancer .
4. Neuroprotection
- Summary of Application: Spermine has been found to have neuroprotective effects, particularly in the context of ischemic stroke . It is thought to work by blocking certain types of ion channels in neurons, thereby preventing the influx of calcium ions that can lead to cell death .
- Results or Outcomes: Studies have demonstrated the neuroprotective value of Spermine in models of ischemic stroke .
Safety And Hazards
Future Directions
Spermine has shown potential in the field of cancer research . It specifically interferes with the tumor cell cycle, resulting in the inhibition of tumor cell proliferation and suppression of tumor growth . Spermine/spermine N-1-acetyltransferase (SSAT) plays a critical role in polyamine homeostasis and serves as a diagnostic marker in human cancers . Chemically modified derivatives of spermine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .
properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUPBDDDCRDPGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454498 |
Source
|
Record name | Spermine(HBBB) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spermine(HBBB) | |
CAS RN |
114459-62-0 |
Source
|
Record name | Spermine(HBBB) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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